![molecular formula C12H11Cl2N3OS B1370570 4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 862653-13-2](/img/structure/B1370570.png)
4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C12H11Cl2N3OS. It is a specialty product often used in proteomics research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group, which is a sulfur-containing functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the allyl group: The allyl group can be introduced via an alkylation reaction.
Attachment of the dichlorophenoxy group: This step involves the reaction of the triazole intermediate with 2,5-dichlorophenol under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and nucleophiles are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Substitution: Various substituted triazole derivatives.
Reduction: Reduced triazole compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of antimicrobial properties. Specifically, compounds similar to 4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol have shown promising results against various bacterial and fungal strains. For instance:
- Antifungal Properties : Studies have demonstrated that triazole derivatives can outperform traditional antifungal agents. In one study, certain triazole compounds exhibited antifungal activity comparable to commercial fungicides like azoxystrobin with inhibition rates between 90–98% against P. piricola .
- Antibacterial Activity : The compound has been evaluated against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations (MIC values ranging from 0.25 to 2 μg/mL) . The structural modifications on the triazole ring significantly influence its antibacterial efficacy.
Potential in Cancer Therapy
Emerging studies suggest that triazole derivatives may possess anticancer properties. The incorporation of specific substituents can enhance their ability to inhibit cancer cell proliferation through various mechanisms. For example:
- Mechanism of Action : Triazoles can interfere with DNA synthesis and repair mechanisms in cancer cells. The presence of electron-donating groups on the triazole ring enhances these effects .
Fungicides
The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Its effectiveness against plant pathogens positions it as a potential alternative to existing agricultural chemicals:
- Field Trials : Research has indicated that triazole-based fungicides can significantly reduce disease incidence in crops while being less harmful to beneficial organisms compared to conventional fungicides .
Plant Growth Regulators
In addition to its fungicidal properties, there is potential for utilizing this compound as a plant growth regulator due to its ability to modulate plant hormone levels and enhance growth under stress conditions.
Corrosion Inhibition
Triazole compounds are also being explored for their use as corrosion inhibitors in metal protection due to their ability to form stable complexes with metal ions. This application is particularly relevant in industries where metal components are exposed to harsh environments.
Summary of Applications
Field | Application | Details |
---|---|---|
Medicinal Chemistry | Antimicrobial Activity | Effective against bacteria and fungi; comparable to commercial agents |
Cancer Therapy | Potential anticancer properties through DNA interaction | |
Agriculture | Fungicides | Effective against plant pathogens; potential field trials ongoing |
Plant Growth Regulators | Modulation of plant hormones for enhanced growth | |
Material Science | Corrosion Inhibition | Forms stable complexes with metal ions for protection |
Mechanism of Action
The mechanism of action of 4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2,5-dichlorophenoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to molecular targets and increases its stability under various conditions .
Biological Activity
4-Allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole class, characterized by its unique structural features including an allyl group and a dichlorophenoxy methyl substituent. This compound has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. The following article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₁Cl₂N₃OS, with a molecular weight of approximately 316.21 g/mol. Its structure includes a five-membered triazole ring containing three nitrogen atoms and a thiol (-SH) group that contributes to its reactivity and biological activity.
Table 1: Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C₁₂H₁₁Cl₂N₃OS |
Molecular Weight | 316.21 g/mol |
Functional Groups | Triazole ring, thiol group |
Unique Features | Allyl group, dichlorophenoxy methyl |
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity. It acts by inhibiting fungal growth through disruption of cellular processes. Studies have shown its effectiveness against various fungal pathogens, including:
- Aspergillus flavus
- Aspergillus niger
- Mucor species
- Aspergillus fumigatus
In vitro assays have demonstrated that this compound can significantly inhibit the growth of these fungi, making it a candidate for agricultural fungicide development .
Antimicrobial and Anti-inflammatory Effects
In addition to its antifungal properties, this compound has been investigated for potential antimicrobial and anti-inflammatory activities. The thiol group plays a crucial role in these effects by participating in redox reactions that can modulate inflammatory pathways. Preliminary studies suggest that it may inhibit certain bacterial strains and reduce inflammation markers in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for fungal growth.
- Disruption of Cell Membranes : Its lipophilic nature allows it to integrate into fungal membranes, compromising their integrity.
- Reactive Oxygen Species (ROS) Generation : The thiol group can generate ROS under certain conditions, leading to oxidative stress in microbial cells .
Study 1: Antifungal Efficacy
A study published in MDPI evaluated the antifungal efficacy of various triazole derivatives against common fungal strains. The results indicated that this compound exhibited high inhibitory effects on the growth of tested fungi compared to other derivatives .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of the compound using cell culture models. Results showed a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound .
Properties
IUPAC Name |
3-[(2,5-dichlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c1-2-5-17-11(15-16-12(17)19)7-18-10-6-8(13)3-4-9(10)14/h2-4,6H,1,5,7H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLVRUVFWKOIOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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